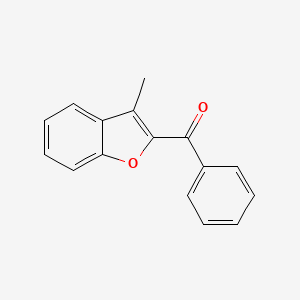

2-benzoyl-3-methyl-1-benzofuran

Description

Historical Perspectives and Evolution of Benzofuran (B130515) Scaffold Chemistry

The journey of benzofuran chemistry began in 1870 when Perkin first reported the synthesis of the parent benzofuran ring, then known as coumarone. nih.gov This pioneering work laid the foundation for over a century of research into the synthesis and reactivity of this heterocyclic system. Early methods often involved the cyclization of precursors like α-phenoxycarbonyl compounds. Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and regioselective strategies. These include transition-metal-catalyzed reactions, such as those involving copper and palladium, which have become powerful tools for constructing the benzofuran core and introducing a wide range of substituents. nih.gov The continuous innovation in synthetic protocols has been driven by the ever-increasing demand for novel benzofuran derivatives for various applications, particularly in drug discovery. nih.gov

Significance of Benzofuran Derivatives in Organic and Medicinal Chemistry Research

Benzofuran derivatives are of paramount importance in medicinal chemistry due to their extensive and varied pharmacological activities. nih.govnih.gov The benzofuran nucleus is a component of numerous natural products and synthetic compounds that have shown potential as therapeutic agents. nih.govnih.gov The broad spectrum of biological activities reported for benzofuran derivatives includes:

Antimicrobial Activity: Many benzofuran derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net

Anticancer Activity: The benzofuran scaffold is found in numerous compounds with potent antitumor properties, acting through various mechanisms such as the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.govmdpi.comnih.gov

Anti-inflammatory Activity: Certain benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways. mdpi.com

Antiviral Activity: The potential of benzofuran derivatives as antiviral agents is an active area of research. nih.gov

Enzyme Inhibition: Benzofuran-based molecules have been designed as inhibitors for a variety of enzymes, highlighting their potential in treating a wide range of diseases. nih.gov

This diverse bioactivity has established the benzofuran ring as a key pharmacophore in the development of new drugs. nih.gov

Structural Features and Chemical Identity of 2-Benzoyl-3-methyl-1-benzofuran within the Benzofuran Family

2-benzoyl-3-methyl-1-benzofuran is a distinct member of the benzofuran family, characterized by specific substitutions on the furan (B31954) ring. The core of the molecule is the benzofuran heterocycle, which consists of a benzene (B151609) ring fused to a furan ring. nih.gov The numbering of the benzofuran ring system places the oxygen atom at position 1.

The key structural features of 2-benzoyl-3-methyl-1-benzofuran are:

A benzoyl group attached to the C2 position of the benzofuran ring. This group consists of a phenyl ring attached to a carbonyl group.

A methyl group at the C3 position of the benzofuran ring.

These substituents influence the electronic properties and steric environment of the molecule, which in turn affect its reactivity and potential biological interactions.

Chemical Identity of 2-Benzoyl-3-methyl-1-benzofuran:

| Property | Value |

|---|---|

| CAS Number | 14178-66-6 |

| Linear Formula | C₁₆H₁₂O₂ |

| Synonyms | (3-Methyl-1-benzofuran-2-yl)(phenyl)methanone |

Overview of Research Trends and Current Academic Interest in 2-Benzoyl-3-methyl-1-benzofuran and its Analogues

Current research interest in 2-benzoyl-3-methyl-1-benzofuran and its analogues is primarily driven by their potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. While studies focusing exclusively on 2-benzoyl-3-methyl-1-benzofuran are limited, a significant body of research exists on closely related analogues, providing valuable insights into the structure-activity relationships (SAR) of this class of compounds.

A notable area of investigation is the synthesis of various derivatives and their evaluation for biological activity. For instance, research on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which are structurally similar to 2-benzoyl-3-methyl-1-benzofuran, has demonstrated their potential as anticancer agents. mdpi.com These studies often involve the synthesis of a series of compounds with different substituents on the benzofuran ring and the attached acyl group to identify the most potent and selective compounds. mdpi.com

Table 1: Cytotoxic Activity of Selected 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative 6 | K562 (Chronic Myelogenous Leukemia) | Moderately active |

The study indicated that these compounds exhibited selective action towards K562 cells with no toxic effect on healthy HaCaT cells. mdpi.com

Another research trend involves the synthesis of hybrid molecules that incorporate the benzofuran scaffold with other pharmacologically active moieties to create compounds with enhanced or dual biological activities. nih.gov The antibacterial activity of propenone derivatives of 2-benzoyl-3-methyl-benzofuran has also been explored, indicating the potential for developing new antimicrobial agents from this scaffold. researchgate.net

Scope and Objectives of Focused Academic Investigations on 2-Benzoyl-3-methyl-1-benzofuran

While dedicated investigations solely on 2-benzoyl-3-methyl-1-benzofuran are not extensively documented, the research on its analogues suggests that the primary objectives of such studies would be:

Synthesis and Characterization: To develop efficient and scalable synthetic routes for 2-benzoyl-3-methyl-1-benzofuran and its derivatives. This includes the purification and structural elucidation of the synthesized compounds using modern analytical techniques.

Biological Evaluation: To screen the compound and its analogues for a wide range of biological activities, with a particular focus on anticancer and antimicrobial properties. This involves in vitro assays against various cancer cell lines and microbial strains. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of 2-benzoyl-3-methyl-1-benzofuran and its analogues to understand how different functional groups and their positions on the scaffold influence biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Mechanism of Action Studies: For compounds that exhibit significant biological activity, the objective would be to elucidate their mechanism of action at the molecular level. For instance, in anticancer research, this could involve investigating the induction of apoptosis, cell cycle arrest, or the inhibition of specific enzymes or signaling pathways. mdpi.comnih.gov

The overarching goal of these investigations is to explore the therapeutic potential of the 2-benzoyl-3-methyl-1-benzofuran scaffold and to develop novel lead compounds for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(11)15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOPMPQDBXDVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzoyl 3 Methyl 1 Benzofuran

Retrosynthetic Analysis and Key Precursor Compounds for Benzofuran (B130515) Core Construction

A retrosynthetic analysis of 2-benzoyl-3-methyl-1-benzofuran reveals several key disconnection points, suggesting various synthetic strategies. The most common approach involves the formation of the benzofuran core as the central strategic step. This typically requires a substituted phenol (B47542) and a component that will ultimately form the furan (B31954) ring.

Key precursor compounds for the construction of the benzofuran core include:

ortho-Substituted Phenols: Salicylaldehyde, o-hydroxyacetophenone, and their derivatives are fundamental starting materials. The hydroxyl group is crucial for the cyclization step, while the ortho-substituent can be manipulated to introduce the desired groups at the 2- and 3-positions. mdpi.comrasayanjournal.co.in

Alkynes: Terminal or internal alkynes serve as versatile partners for coupling and cyclization reactions with phenolic precursors. organic-chemistry.orgrsc.org

α-Haloketones: Compounds like chloroacetone (B47974) can react with substituted o-hydroxyacetophenones to form the benzofuran skeleton. mdpi.com

Alkenylcarboxylic Acids: These can undergo oxidative annulation with phenols to yield benzofuran derivatives. nih.govresearchgate.net

Classical Synthetic Routes to the 2-Benzoyl-3-methyl-1-benzofuran Skeleton

Traditional methods for synthesizing the 2-benzoyl-3-methyl-1-benzofuran framework have relied on well-established organic reactions, primarily focusing on the cyclization to form the benzofuran ring and subsequent functionalization.

Cyclization Reactions for Benzofuran Ring Formation (e.g., from ortho-substituted phenols)

A cornerstone of classical benzofuran synthesis is the intramolecular cyclization of suitably substituted phenols. jocpr.com A common strategy involves the reaction of an o-hydroxyacetophenone with an α-haloketone, such as chloroacetone, in the presence of a base like potassium carbonate. mdpi.com This reaction proceeds through the formation of an ether intermediate, which then undergoes an intramolecular aldol-type condensation to furnish the furan ring.

Another classical approach is the Perkin rearrangement, which, while historically significant for benzofuran synthesis, is less commonly used for this specific substitution pattern. jocpr.com

Functionalization Strategies for 2-Benzoyl and 3-Methyl Substituents

Once the 3-methyl-1-benzofuran core is established, the 2-benzoyl group is typically introduced via a Friedel-Crafts acylation reaction. For instance, 2-methylbenzofuran (B1664563) can be acylated with anisoyl chloride to produce 2-methyl-3-(4'-methoxybenzoyl)benzofuran. prepchem.com While this example yields a methoxy-substituted benzoyl group, the principle applies to the introduction of an unsubstituted benzoyl group using benzoyl chloride.

Alternatively, the synthesis can be designed to introduce the substituents in a more convergent manner. For example, starting with o-hydroxyacetophenone and chloroacetone furnishes 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. mdpi.com The acetyl group at the 2-position can then be envisioned as a precursor to the benzoyl group through various transformations, although this is a less direct route.

Modern and Catalytic Approaches in 2-Benzoyl-3-methyl-1-benzofuran Synthesis

Contemporary synthetic methods have increasingly focused on the use of transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance. elsevier.com These approaches often allow for the one-pot construction of the desired benzofuran skeleton with the required substituents.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper-, Palladium-, Rhodium-based)

Transition metals, particularly palladium, copper, and rhodium, have proven to be powerful catalysts for the synthesis of benzofurans. rsc.orgnih.govprepchem.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and cyclization reactions. nih.gov For instance, palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans. rsc.orgnih.gov Another palladium-catalyzed method involves the oxidative annulation of phenols with alkenylcarboxylic acids. nih.govresearchgate.net The Tsuji-Trost reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, catalyzed by palladium, also offers a versatile method for functionalization. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for the synthesis of benzofurans through various pathways. rsc.orgresearchgate.net One-pot synthesis of 2-substituted benzofurans can be achieved through the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org Copper has also been employed in the synthesis of benzofuran derivatives in neat water, highlighting a move towards more sustainable protocols. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the intramolecular C-H insertion reactions of α-imino rhodium carbenes to afford 2,3-disubstituted dihydrobenzofurans and benzofurans. nih.gov Rhodium-catalyzed vinylene transfer from vinylene carbonate to m-salicylic acid derivatives allows for the selective construction of C4-functionalized benzofurans, which can be further derivatized. osaka-u.ac.jp

The table below summarizes some modern catalytic approaches for benzofuran synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II) acetate/dppf | 2-(2-Formylphenoxy)acetonitriles, Arylboronic acids | 2-Aroyl benzofurans | rsc.orgnih.gov |

| [Pd(η³-C₃H₅)Cl]₂/XPhos | Benzofuran-2-ylmethyl acetates, Nucleophiles | 2-Substituted benzofurans | nih.gov |

| Copper(I) iodide | o-Iodophenols, Terminal alkynes | 2,3-Disubstituted benzofurans | nih.gov |

| Copper catalyst | Phenols, Alkynes | Polysubstituted benzofurans | rsc.org |

| Rhodium catalyst | N-sulfonyl-1,2,3-triazoles | 2,3-Disubstituted dihydrobenzofurans and benzofurans | nih.gov |

Green Chemistry Principles Applied to 2-Benzoyl-3-methyl-1-benzofuran Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of benzofuran synthesis, this has translated into the exploration of catalyst-free reactions, the use of greener solvents like water, and the development of one-pot procedures to minimize waste. nih.govresearchgate.net

For example, a greener method for the synthesis of 2-benzylidene-1-benzofuran-3-ones involves the reaction of 2-hydroxychalcones with copper(II) bromide in a DMF-water mixture using a grinding methodology. nih.gov While not directly yielding the target molecule, this illustrates the application of green chemistry principles in the synthesis of related benzofuran structures. The use of water as a solvent in copper-catalyzed benzofuran synthesis is another significant step towards sustainability. nih.gov Furthermore, transition-metal-free one-pot syntheses of benzofuran derivatives have been developed, offering a more environmentally benign alternative to traditional methods. nih.gov

Multi-component Reactions and One-Pot Synthetic Strategies

One notable one-pot method involves the Rap–Stoermer reaction, which has been utilized for the synthesis of 2-ferrocenoyl-3-methylbenzofuran derivatives. This reaction, conducted by treating 1-chloroacetylferrocene with 2'-hydroxyacetophenones in refluxing acetonitrile (B52724) with potassium carbonate as a base and PEG-400 as a catalyst, yields the desired products in good yields of 76–85%. researchgate.net Similarly, an ultrasound-assisted Rap–Stoermer reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various salicylaldehydes in the presence of PEG-400 has been shown to be an effective method for producing benzofuran-2-yl(carbazolyl)methanone derivatives. researchgate.net

Another versatile one-pot, three-step procedure has been developed for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This method encompasses a Williamson ether synthesis, hydrolysis of an ester, and an intramolecular electrophilic cyclization, demonstrating the power of one-pot strategies to construct complex molecular architectures from simple starting materials. scielo.br Furthermore, a one-pot synthesis of benzofuran and furanylidene-benzofuran systems has been achieved through the heteroannulation of benzoquinones in a toluene (B28343) and acetic acid medium. dtu.dk

The following table summarizes various one-pot synthetic strategies for benzofuran derivatives:

Table 1: One-Pot Synthetic Strategies for Benzofuran Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Rap–Stoermer Reaction | 1-Chloroacetylferrocene, 2'-Hydroxyacetophenones | K₂CO₃, PEG-400 | 2-Ferrocenoyl-3-methylbenzofurans | 76-85 | researchgate.net |

| Ultrasound-Assisted Rap–Stoermer | 3-Chloroacetyl-9-methyl-9H-carbazole, Salicylaldehydes | PEG-400 | Benzofuran-2-yl(carbazolyl)methanones | Good | researchgate.net |

| Three-Step One-Pot | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Substituted Salicylaldehydes | - | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | Good | scielo.br |

| Heteroannulation | Benzoquinones, Cyclohexanones | Acetic Acid | Furanylidene-benzofuran, Benzofuran | - | dtu.dk |

Derivatization and Functionalization Strategies of 2-Benzoyl-3-methyl-1-benzofuran and its Analogues

The structural framework of 2-benzoyl-3-methyl-1-benzofuran offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with potentially enhanced biological activities. These modifications can be targeted at the benzoyl moiety, the methyl group, and the benzofuran ring itself.

Modifications at the Benzoyl Moiety

Modifications at the benzoyl group of benzofuran derivatives can significantly influence their properties. For instance, the synthesis of 3-benzoyl-2-phenylbenzofurans bearing electron-withdrawing groups on the benzoyl ring has been achieved through a tandem ylide acylation and thermal cyclization of an acyl ylide intermediate. unica.it This method allows for the regioselective introduction of substituents on the benzoyl ring, leading to a variety of new derivatives. unica.it

Modifications at the Methyl Group (e.g., Bromination)

The methyl group at the 3-position of the benzofuran ring is a key site for functionalization. Bromination of this methyl group is a common strategy to introduce further functionalities. For example, bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride results in the formation of the corresponding bromomethyl derivatives. mdpi.com This bromination is a critical step in the synthesis of more complex molecules, as the bromoalkyl group can serve as a leaving group for subsequent substitution reactions. mdpi.comnih.gov

Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring

The benzofuran ring itself can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Substitution: The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is influenced by the stability of the resulting sigma complexes. stackexchange.com Attack at the 2-position is generally favored as the positive charge in the intermediate can be stabilized by the benzene (B151609) ring. stackexchange.com However, the presence of activating groups on the benzene ring can direct substitution to other positions. For example, in the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, electrophilic substitution occurs at the ortho position of the benzene ring, in addition to the bromination of the methyl group. mdpi.com

Nucleophilic Substitution: Nucleophilic substitution reactions are also important for the functionalization of the benzofuran ring. For instance, brominated benzofuran derivatives can undergo palladium-catalyzed coupling reactions or nucleophilic displacement to introduce various heterocyclic, carbocyclic, and alicyclic analogues at the C-2 position. nih.gov

Regioselective Synthesis of Novel Analogues

The regioselective synthesis of benzofuran analogues is crucial for establishing structure-activity relationships. Various strategies have been developed to control the regioselectivity of reactions.

A reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been shown to produce benzofuranones in a regioselective manner, allowing for programmable substitution at any position. nsf.gov This method is particularly useful for preparing complex substitution patterns that are difficult to achieve with standard condensation reactions. nsf.gov Another approach involves the gold(III)-catalyzed tandem condensation/rearrangement/cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds, which provides a highly regioselective synthesis of 3-carbonylated benzofuran derivatives. researchgate.net

The following table highlights different derivatization and functionalization strategies:

Table 2: Derivatization and Functionalization Strategies

| Position of Modification | Reaction Type | Reagents | Product | Reference |

| Benzoyl Moiety | Ylide Acylation/Cyclization | Acyl Ylide Intermediate | 3-Benzoyl-2-phenylbenzofurans | unica.it |

| Methyl Group | Bromination | NBS, Benzoyl Peroxide | 3-(Bromomethyl)benzofuran derivatives | mdpi.com |

| Benzofuran Ring | Electrophilic Substitution | Bromine | Bromo-substituted benzofurans | mdpi.com |

| Benzofuran Ring | Nucleophilic Substitution | Palladium catalyst | C-2 substituted analogues | nih.gov |

| Benzofuran Ring | Tandem Cyclization | Gold(III) catalyst | 3-Carbonylated benzofurans | researchgate.net |

Mechanistic Investigations of 2-Benzoyl-3-methyl-1-benzofuran Synthetic Pathways

Understanding the reaction mechanisms is essential for optimizing synthetic routes and predicting the outcomes of new reactions. The synthesis of benzofuran derivatives often involves complex, multi-step pathways.

The one-pot synthesis of 2-arylbenzofurans at room temperature is believed to proceed through a sequence of reactions that includes the initial formation of an intermediate that subsequently cyclizes to form the benzofuran ring. rsc.org Similarly, the rhodium-catalyzed intramolecular one-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans involves a catalytic cycle that dictates the formation of the final product. rsc.org

Mechanistic studies of the synthesis of 3-benzoyl-2-phenylbenzofurans have revealed a tandem process involving ylide acylation followed by thermal cyclization of the acyl ylide intermediate. unica.it This understanding has enabled the development of a highly regioselective synthetic strategy. unica.it

Investigations into the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives suggest that the presence of electron-donating groups, such as methoxy (B1213986) groups, on the benzene ring can facilitate electrophilic substitution at the ring in addition to the radical-mediated bromination of the methyl group. mdpi.com This dual reactivity highlights the interplay of different reaction mechanisms in a single transformation.

Theoretical and Computational Investigations of 2 Benzoyl 3 Methyl 1 Benzofuran

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecular systems. researchgate.net For benzofuran (B130515) derivatives, DFT calculations provide insights into their structural characteristics, spectroscopic behavior, and reactivity. dntb.gov.ua

Ground State Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that calculates the energy of the molecule for different atomic arrangements until the minimum energy conformation is found.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 2-benzoyl-3-methyl-1-benzofuran, rotation around the bond connecting the benzoyl group to the benzofuran ring is of particular interest. Different conformations can have different energies and, consequently, different reactivities. Computational methods can map out the potential energy surface associated with this rotation to identify the most stable conformers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and softer. researchgate.net For benzofuran derivatives, FMO analysis helps to understand their interactions with biological targets. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative Benzofuran Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

The distribution of the HOMO and LUMO across the 2-benzoyl-3-methyl-1-benzofuran molecule reveals the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO density is concentrated on the electron-rich parts of the molecule, while the LUMO density is located on the electron-deficient regions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orguni-muenchen.de These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de MEP maps use a color scale to indicate different potential values, typically with red representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For 2-benzoyl-3-methyl-1-benzofuran, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen atom of the benzofuran ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space and the influence of its environment, such as a solvent.

For 2-benzoyl-3-methyl-1-benzofuran, MD simulations can reveal how the molecule flexes and rotates in solution, providing a more realistic picture of its conformational preferences than static calculations alone. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reaction mechanisms. By mapping out the potential energy surface of a reaction, these calculations can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Characterization for Synthetic Routes

The synthesis of 2-benzoyl-3-methyl-1-benzofuran can proceed through various routes. acs.org One common method involves the reaction of a substituted o-hydroxyacetophenone with a suitable reagent. mdpi.com Quantum chemical calculations can be used to model these synthetic pathways and characterize the transition states involved in each step.

A transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This information can be used to optimize reaction conditions and to understand why certain synthetic routes are more efficient than others. For instance, in cyclization reactions to form the benzofuran ring, calculations can help to rationalize the observed regioselectivity.

In Silico Screening and Molecular Docking Studies (Theoretical Ligand-Target Interactions)

The potential of 2-benzoyl-3-methyl-1-benzofuran as a biologically active agent has been explored through various computational techniques, including molecular docking and pharmacophore modeling. These in silico methods are instrumental in predicting the interaction of a ligand with a biological target at a molecular level, providing insights that can guide further experimental studies.

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. For 2-benzoyl-3-methyl-1-benzofuran and its derivatives, these studies have been pivotal in identifying potential biological targets and understanding the structural basis of their activity.

Research has shown that benzofuran derivatives can exhibit a range of biological activities, and docking studies help to elucidate the specific interactions driving these effects. For example, studies have investigated the binding of benzofuran compounds to enzymes and receptors implicated in various diseases. The analysis of the docked poses reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's binding site. These interactions are critical for the stability of the ligand-protein complex and are often correlated with the compound's inhibitory or modulatory activity.

One area of investigation has been the potential of benzofuran derivatives as antimicrobial agents. Docking studies have been employed to understand how these compounds interact with essential bacterial enzymes. For instance, the binding of a series of 2-aroyl-3-methylbenzofurans to the active site of Staphylococcus aureus tyrosyl-tRNA synthetase has been modeled. The benzoyl group at the 2-position and the methyl group at the 3-position of the benzofuran core are crucial for fitting into the binding pocket and establishing favorable interactions.

In the context of anticancer research, molecular docking has been used to evaluate the interaction of benzofuran derivatives with targets like protein kinases. The binding mode analysis can reveal, for example, that the benzofuran scaffold acts as a hinge-binding motif, a common feature for many kinase inhibitors. The specific substitutions on the benzofuran ring, such as the 2-benzoyl and 3-methyl groups, influence the binding affinity and selectivity towards different kinases.

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model derived from an active compound like 2-benzoyl-3-methyl-1-benzofuran can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with a similar activity profile.

The development of a pharmacophore model for a series of active benzofuran derivatives typically involves identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The 2-benzoyl group, for instance, can act as a hydrogen bond acceptor and participate in hydrophobic interactions, while the benzofuran ring itself provides a rigid scaffold and contributes to aromatic interactions.

Once a reliable pharmacophore model is established, it can be used for virtual screening to filter large compound databases. This process significantly narrows down the number of candidates for experimental testing, making the drug discovery process more efficient. The hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize compounds for synthesis and biological evaluation. While specific pharmacophore models developed solely from 2-benzoyl-3-methyl-1-benzofuran are not widely reported, the general principles have been applied to the broader class of bioactive benzofurans.

Mechanistic Biological Activity Studies of 2 Benzoyl 3 Methyl 1 Benzofuran Analogues in Vitro and in Silico Perspectives

Enzyme Inhibition and Modulation Mechanisms (Cell-Free and Isolated Enzyme Systems)

Analogues of 2-benzoyl-3-methyl-1-benzofuran have demonstrated significant inhibitory activity against a variety of enzymes implicated in disease pathogenesis. The 2-benzoylbenzofuran structure is considered a key pharmacophore core in the design of enzyme inhibitors. acs.org Cell-free assays using isolated enzymes have been crucial in identifying specific molecular targets and quantifying the inhibitory potency of these compounds.

Notably, derivatives have been developed as dual inhibitors targeting enzymes involved in Alzheimer's disease, such as Acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.govacs.org For instance, a series of 2-arylbenzofuran derivatives showed potent dual inhibitory activity against both cholinesterases and BACE-1. nih.gov Another target is Sortase A (Srt A), a cysteine transpeptidase in Gram-positive bacteria, which is inhibited by 2-phenyl-benzofuran-3-carboxamide derivatives. nih.gov

Some halogenated derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone have shown remarkable cytotoxic activity against leukemia cells, suggesting interaction with critical cellular enzymes. nih.gov The inhibitory concentrations for some of these benzofuran (B130515) analogues are detailed in the table below.

Table 1: Enzyme Inhibitory Activity of 2-Benzoyl-3-methyl-1-benzofuran Analogues

| Compound Class | Target Enzyme | Key Analogue | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-Arylbenzofurans | Acetylcholinesterase (AChE) | Compound 20 | 0.086 µM | nih.gov |

| 2-Arylbenzofurans | β-secretase 1 (BACE-1) | Compound 20 | 0.043 µM | nih.gov |

| 2-Phenyl-benzofuran-3-carboxamides | Sortase A (Srt A) | Compound Ia-22 | 30.8 µM | nih.gov |

Kinetics of Enzyme-Ligand Interactions (e.g., Competitive, Uncompetitive)

While numerous studies have established the inhibitory potency (IC₅₀ values) of 2-benzoyl-3-methyl-1-benzofuran analogues against various enzymes, detailed kinetic analyses to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not extensively reported in the reviewed literature. Such studies are essential for a deeper understanding of the enzyme-ligand interactions and for optimizing the design of more effective inhibitors.

Molecular docking and dynamic simulation studies have provided significant insights into how 2-benzoyl-3-methyl-1-benzofuran analogues bind to their enzymatic targets. acs.org These in silico methods predict the binding conformation and interactions at the atomic level, guiding the interpretation of structure-activity relationships (SARs). acs.orgnih.gov

For AChE and BACE-1 inhibitors, docking studies revealed that the 1-benzofuran-2-yl(phenyl)methanone (B188921) (BPM) moiety is crucial for activity. acs.org In the case of AChE, derivatives effectively occupy the substrate channel. acs.org When docked with BACE-1, the benzoyl group of an active analogue formed aromatic hydrogen bonds with Pro70, Ile126, and Tyr198, while the benzofuran's oxygen atom interacted with Tyr198. acs.org The BPM moiety itself settled into the S2′ and S3′ subpockets of the enzyme. acs.org

In the inhibition of Staphylococcus aureus Sortase A, the most potent inhibitor, Ia-22, was shown to share a similar binding pattern with the native substrate in the enzyme's binding pocket. nih.gov Key interactions included hydrogen bonds with the functional site residues Cys184, Trp194, and Arg197. nih.gov

Docking studies of benzofuran-1,2,3-triazole hybrids designed as potential Epidermal Growth Factor Receptor (EGFR) inhibitors also identified stable interactions with the active site of the receptor. nih.gov

Table 2: Molecular Docking Interaction Summary for Benzofuran Analogues

| Target Enzyme | Key Interacting Residues | Interacting Moiety of Analogue | Reference |

|---|---|---|---|

| BACE-1 | Tyr198, Pro70, Ile126 | Benzoyl group and Benzofuran oxygen | acs.org |

| Sortase A (Srt A) | Cys184, Trp194, Arg197 | 2-phenyl-benzofuran-3-carboxamide | nih.gov |

Receptor Binding and Signaling Pathway Modulation (In Vitro Cell Line Studies)

Beyond direct enzyme inhibition, benzofuran analogues modulate cellular functions by binding to specific receptors and perturbing downstream signaling pathways. These interactions have been primarily investigated using in vitro cell line models.

The sigma-1 (σ-1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum, has been identified as a target for benzofuran derivatives. nih.gov Spiro-joined benzofuran and isobenzofuran (B1246724) piperidines have been synthesized and evaluated as sigma ligands, with some compounds demonstrating subnanomolar affinity and a preference for the sigma-2 (σ-2) binding site over the σ-1 site. nih.gov The affinity of these ligands is influenced by the nature of the N-substituent on the piperidine (B6355638) ring, with N-aralkylamines often enhancing affinity. nih.gov The basic nitrogen atom is considered a critical pharmacophoric element for sigma-1 receptor binding. nih.gov

The binding of benzofuran analogues to their molecular targets triggers a cascade of downstream events, altering gene and protein expression profiles within cells. Several studies have highlighted the ability of these compounds to induce apoptosis and modulate inflammatory and oxidative stress pathways.

In human leukemia K562 cells, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were found to induce apoptosis. mdpi.comnih.gov This was confirmed by the activation of effector caspases, as measured by the Caspase-Glo 3/7 assay, which showed increased activity after 12, 24, and 48 hours of treatment. researchgate.net Furthermore, these compounds were shown to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 cells. mdpi.comresearchgate.net

In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, benzofuran-2-one derivatives were shown to boost the expression of Heme Oxygenase-1 (HO-1) mRNA, a key enzyme in the antioxidant defense mechanism, particularly when cells were under oxidative stress. mdpi.com Another study pointed to the potential inhibition of the hypoxia-inducible factor (HIF-1) pathway by a benzene-sulfonamide-based benzofuran derivative, a pathway critical in the progression of certain cancers. nih.gov

Cellular Response Mechanisms in Model Systems (In Vitro Studies on Cell Lines)

The culmination of enzyme modulation and pathway perturbations manifests as distinct cellular responses. In vitro studies on various cell lines have been instrumental in characterizing these responses, which include cytotoxicity, apoptosis induction, and oxidative stress.

Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have demonstrated selective cytotoxic action. mdpi.comnih.gov Two compounds in particular (compounds 6 and 8 from the study) were effective against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). mdpi.comnih.gov The mechanism of cytotoxicity is linked to the induction of apoptosis, which was confirmed via the Annexin V-FITC test, revealing that the compounds prompt programmed cell death in K562 cells. mdpi.comresearchgate.net

A significant cellular response to these compounds is the generation of reactive oxygen species (ROS). mdpi.com In K562 cells, treatment with active benzofuran derivatives led to an increase in ROS levels in a time-dependent manner, suggesting a pro-oxidative mechanism of action that can trigger apoptosis in cancer cells. mdpi.comnih.gov Similarly, in a neurodegeneration model, benzofuran-2-one derivatives demonstrated antioxidant properties by reducing intracellular ROS levels induced by a neurotoxin. mdpi.com This dual pro-oxidant/antioxidant potential highlights how the cellular context and compound structure dictate the biological outcome.

Table 3: Cellular Responses to 2-Benzoyl-3-methyl-1-benzofuran Analogues in Vitro

| Cell Line | Compound Class/Analogue | Cellular Effect | IC₅₀/GI₅₀ Value | Reference |

|---|---|---|---|---|

| K562 (Leukemia) | Halogenated Benzofuran (Cmpd 1) | Cytotoxicity | IC₅₀: 5 µM | nih.gov |

| HL60 (Leukemia) | Halogenated Benzofuran (Cmpd 1) | Cytotoxicity | IC₅₀: 0.1 µM | nih.gov |

| K562 (Leukemia) | 1-(3-methyl-1-benzofuran-2-yl)ethanone deriv. (Cmpd 8) | Apoptosis Induction, ROS Generation | Not specified | mdpi.comresearchgate.net |

| A-549 (Lung Cancer) | Halogenated Benzofuran (Cmpd 3) | Growth Inhibition | GI₅₀: 1.8 µM | nih.gov |

| MCF-7 (Breast Cancer) | Halogenated Benzofuran (Cmpd 3) | Growth Inhibition | GI₅₀: 0.7 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Regulation (Mechanistic Investigations in Cell Culture)

Analogues of 2-benzoyl-3-methyl-1-benzofuran have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest. nih.govnih.gov

In a study involving derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, two brominated compounds, designated as compound 6 and compound 8, were identified as potent inducers of apoptosis in chronic myelogenous leukemia (K562) cells. mdpi.comnih.gov The pro-apoptotic activity was confirmed through multiple assays. A Caspase-Glo 3/7 assay demonstrated the activation of effector caspases, a key step in the apoptotic cascade. mdpi.com Furthermore, an Annexin V-FITC test, which detects the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis, revealed a significant increase in apoptotic cells upon treatment. nih.gov Specifically, after exposure to compound 8, 60.1% of K562 cells were in early and late stages of apoptosis, compared to 21.6% for compound 6. nih.gov This process is believed to be linked to the disruption of the mitochondrial membrane, leading to the release of cytochrome C, which then activates the caspase cascade. nih.gov

Another study on a benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), highlighted its ability to induce apoptosis and regulate the cell cycle in colorectal cancer cell lines (HT29 and SW620). nih.gov Treatment with Compound 5a led to the upregulation of the pro-apoptotic protein Bax and cytochrome c, alongside the downregulation of the anti-apoptotic protein Bcl-xl, indicating the involvement of the mitochondria-dependent apoptosis pathway. nih.gov

In terms of cell cycle regulation, this same benzofuran-isatin conjugate (Compound 5a) was found to cause cell cycle arrest, although at different phases depending on the cell line. nih.gov In HT29 cells, it induced an arrest at the G0/G1 phase, while in SW620 cells, the arrest occurred at the G2/M phase. nih.gov This was accompanied by a decrease in the expression of cyclin A1, a protein involved in the S phase entry of the cell cycle. nih.gov The tumor suppressor protein p53 was also found to be upregulated following treatment with the compound. nih.gov

Table 1: Apoptotic Induction in K562 Cells by Benzofuran Derivatives

| Compound | Percentage of Apoptotic Cells (Early and Late Stage) | Assay Used |

| Compound 6 | 21.6% | Annexin V-FITC |

| Compound 8 | 60.1% | Annexin V-FITC |

| Control | ~6% | Annexin V-FITC |

| Data sourced from a study on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

The anticancer activity of certain 2-benzoyl-3-methyl-1-benzofuran analogues is closely linked to their ability to induce oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS). mdpi.comnih.gov

Studies on the bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (compounds 6 and 8) demonstrated their pro-oxidative effects in K562 cancer cells. mdpi.com The generation of ROS was measured after 6 and 12 hours of exposure to the compounds. The results indicated that these derivatives increase ROS levels, particularly after a 12-hour incubation period. mdpi.comnih.gov This elevation in ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome C and subsequent activation of apoptotic pathways. nih.gov It has been suggested that the stronger pro-oxidative effect of compound 6 might be linked to its impact on mitochondrial metabolism. nih.gov The induction of apoptosis in human chondrosarcoma cells by other benzofuran derivatives has also been reportedly linked to ROS generation and mitochondrial dysfunction. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

The disruption of the cellular cytoskeleton, specifically through the inhibition of tubulin polymerization, is another mechanism of action for some benzofuran derivatives. nih.govmdpi.com Microtubules are crucial for cell division, and agents that interfere with their dynamics can halt the cell cycle and lead to apoptosis. nih.gov

Research has identified tubulin as a molecular target for certain active bromoalkyl and bromoacetyl derivatives of benzofuran. mdpi.com These compounds have been shown to induce apoptosis in K562 and MOLT-4 leukemia cells, and their anticancer effect is, at least in part, attributed to the inhibition of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these benzofuran analogues can arrest cells in the G2/M phase of the cell cycle, a characteristic effect of tubulin-destabilising agents. nih.gov

Inhibition of Cytokine Secretion (e.g., IL-6)

Certain benzofuran analogues have demonstrated the ability to modulate the tumor microenvironment by inhibiting the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). mdpi.comnih.gov IL-6 is known to be involved in promoting cancer cell survival and has been linked to poorer clinical outcomes in various cancers, including leukemia. nih.gov

In studies with K562 cells, the previously mentioned bromo derivatives (compounds 6 and 8) were tested for their effect on IL-6 secretion. nih.gov After 72 hours of exposure, both compounds significantly reduced the concentration of IL-6 in the cell culture medium. nih.gov Compound 6 exhibited a stronger effect, reducing the IL-6 level by 50%, while compound 8 caused a 40% reduction. nih.gov Researchers have hypothesized that the observed decrease in IL-6 secretion may be a consequence of the pro-oxidative activity of these compounds, potentially through the modulation of the STAT3/ROS signaling axis in the cancer cells. nih.gov

Table 2: Inhibition of IL-6 Secretion in K562 Cells

| Compound | Reduction in IL-6 Level |

| Compound 6 | 50% |

| Compound 8 | 40% |

| Data reflects the effect of benzofuran derivatives on IL-6 concentration in cell culture medium after 72 hours. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl 3 Methyl 1 Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each atom in the molecule can be mapped out.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons of the benzofuran (B130515) ring system, and the protons of the benzoyl group. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzofuran ring. For instance, in 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone, the methyl protons at the 3-position appear as a singlet around δ 2.57 ppm, while the acetyl methyl protons are observed at δ 2.59 ppm. mdpi.com The aromatic protons resonate in the region of δ 7.00-7.40 ppm. mdpi.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone, the methyl carbon at the 3-position resonates at approximately δ 9.56 ppm, and the carbonyl carbon of the acetyl group appears at δ 191.26 ppm. mdpi.com The carbons of the benzofuran and phenyl rings would have characteristic signals in the aromatic region (typically δ 100-160 ppm).

2D NMR: To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For 2-benzoyl-3-methyl-1-benzofuran, COSY would show correlations between adjacent aromatic protons on both the benzofuran and benzoyl rings, helping to delineate the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, a correlation between the methyl protons at the 3-position and the carbonyl carbon of the benzoyl group would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the methyl group and the protons of the benzoyl ring, indicating their relative orientation.

The following table provides representative ¹H and ¹³C NMR data for a closely related compound, 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone, which serves as a model for understanding the expected spectral features of 2-benzoyl-3-methyl-1-benzofuran. mdpi.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-CH₃ | 2.57 (s) | 9.56 |

| COCH₃ | 2.59 (s) | 27.70 |

| OCH₃ | 3.87 (s) | 55.87 |

| Ar-H | 7.00 (m) | 102.22 |

| Ar-H | 7.07 (dd) | 112.83 |

| Ar-H | 7.40 (m) | 118.26 |

| C2 | - | 148.98 |

| C3a | - | 129.80 |

| C4 | - | 112.83 |

| C5 | - | 156.23 |

| C6 | - | 118.26 |

| C7 | - | 102.22 |

| C7a | - | 124.10 |

| C=O | - | 191.26 |

| Data for 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone in CDCl₃. mdpi.com |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While no specific solid-state NMR studies on 2-benzoyl-3-methyl-1-benzofuran have been reported, the technique could provide significant insights.

By analyzing the chemical shifts and line widths in solid-state ¹³C spectra, different polymorphic forms can be distinguished. Furthermore, advanced ssNMR experiments can probe intermolecular distances and packing arrangements, offering complementary data to single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Studies

While a crystal structure for 2-benzoyl-3-methyl-1-benzofuran is not available, studies on other benzofuran derivatives provide a framework for what to expect. For instance, the crystal structure of 1-(1-benzofuran-2-yl)-2-chloroethanone reveals a planar benzofuran ring system. researchgate.net The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by various intermolecular forces. In the case of 1-(1-benzofuran-2-yl)-2-chloroethanone, molecules related by a center of symmetry are involved in π–π interactions. researchgate.net

For 2-benzoyl-3-methyl-1-benzofuran, a single-crystal X-ray diffraction study would unambiguously determine the bond lengths and angles of the entire molecule. It would also reveal the dihedral angle between the benzofuran ring and the benzoyl group, which is a key conformational feature. If the compound crystallizes in a chiral space group, the absolute configuration could also be determined.

The following table summarizes typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study, based on data for a related benzofuran derivative. asianpubs.org

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

| Illustrative crystallographic data for a benzofuran derivative. asianpubs.org |

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of 2-benzoyl-3-methyl-1-benzofuran, which lacks strong hydrogen bond donors, intermolecular interactions would likely be dominated by van der Waals forces, dipole-dipole interactions, and π-π stacking.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Advanced techniques provide high-resolution data and detailed insights into fragmentation mechanisms.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 2-benzoyl-3-methyl-1-benzofuran, the molecular formula is C₁₆H₁₂O₂. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

Theoretical Exact Mass Calculation:

(16 * 12.000000) + (12 * 1.007825) + (2 * 15.994915) = 236.08373 Da

Table 1: HRMS Data for Molecular Formula Validation

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₂ |

| Nominal Mass | 236 Da |

| Theoretical Monoisotopic Mass | 236.08373 Da |

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint and allow for detailed structural elucidation. The fragmentation of 2-benzoyl-3-methyl-1-benzofuran is dictated by its functional groups: the benzoyl ketone, the methyl-substituted furan (B31954) ring, and the fused benzene (B151609) ring.

The most likely fragmentation pathways involve initial cleavage adjacent to the carbonyl group (alpha-cleavage), which is a common and energetically favorable process for ketones. miamioh.edu

Formation of the Benzoyl Cation (m/z 105): The most prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl carbon and the benzofuran ring. This results in the formation of a highly stable benzoyl cation and a 3-methyl-1-benzofuran radical. The benzoyl cation is a characteristic fragment for benzoylated compounds and typically gives a strong signal at m/z 105. nih.gov

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.

Formation of the 3-Methyl-1-benzofuranyl Cation (m/z 131): An alternative alpha-cleavage involves the loss of the phenyl group as a radical, leading to the formation of a 2-(3-methyl-1-benzofuranyl)carbonyl cation at m/z 159. However, the most significant pathway involving the benzofuran moiety is the formation of the [M - 105]⁺ ion, corresponding to the 3-methyl-1-benzofuranyl cation at m/z 131. This ion arises from the cleavage that forms the benzoyl cation.

Loss of Methyl Radical: The molecular ion (m/z 236) can also lose the methyl group from the 3-position as a radical (•CH₃), leading to a fragment ion at m/z 221 [M - 15]⁺.

The mass spectrum of the related 2-methylbenzofuran (B1664563) shows a strong molecular ion peak and a significant [M-1]⁺ peak, indicating the stability of the heterocyclic ring system. nist.gov Based on these principles, the expected major fragments for 2-benzoyl-3-methyl-1-benzofuran are summarized in the table below.

Table 2: Predicted Major Mass Fragments for 2-Benzoyl-3-methyl-1-benzofuran

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 221 | [M - CH₃]⁺ | Loss of •CH₃ radical |

| 131 | [C₉H₇O]⁺ | M⁺• → [C₇H₅O]⁺ + C₉H₇O• (then ionization) or [M - C₇H₅O]⁺ |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage, loss of C₉H₇O• radical |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues (if applicable)

2-Benzoyl-3-methyl-1-benzofuran is an achiral molecule and therefore does not exhibit optical activity; it will not produce a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy.

However, this section is applicable and highly relevant to chiral analogues of benzofurans. Chiroptical spectroscopy is a powerful set of techniques for the non-destructive stereochemical assignment of chiral molecules. rsc.org If a stereocenter were introduced into the 2-benzoyl-3-methyl-1-benzofuran scaffold, for instance by reduction of the ketone to a chiral alcohol or by substitution with a chiral group, the resulting enantiomers would interact differently with left- and right-circularly polarized light.

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. A CD spectrum plots this difference (ΔA) against wavelength and produces positive or negative peaks (Cotton effects) that are characteristic of the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of plane-polarized light as a function of wavelength.

The absolute configuration of novel chiral compounds is frequently determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations. elsevierpure.com This methodology has been successfully applied to assign the stereochemistry of various complex natural products and synthetic molecules, including those with benzofuran motifs. rsc.orgnih.gov For example, studies on chiral 2,3-dihydro-1-benzofuran derivatives have established helicity rules where the sign of the Cotton effect in the CD spectrum correlates directly with the P/M helicity of the heterocyclic ring. This demonstrates the profound utility of chiroptical methods in the stereochemical elucidation of chiral systems related to 2-benzoyl-3-methyl-1-benzofuran.

Applications of 2 Benzoyl 3 Methyl 1 Benzofuran in Chemical Science Excluding Biological/clinical

Role as a Synthetic Intermediate in Complex Organic Synthesis

The benzofuran (B130515) core, a key feature of 2-benzoyl-3-methyl-1-benzofuran, is a fundamental structural motif in a plethora of natural products and synthetically important organic compounds. nih.govresearchgate.net This has led to extensive research into the use of benzofuran derivatives as precursors for the construction of advanced molecular architectures.

Precursor for Advanced Heterocyclic Systems

The 2-benzoyl-3-methyl-1-benzofuran scaffold is a valuable starting point for the synthesis of more intricate heterocyclic systems. The reactivity of the benzoyl group and the methyl-substituted furan (B31954) ring allows for a variety of chemical transformations, leading to the formation of novel fused heterocyclic compounds. These transformations can include cyclization reactions, multicomponent reactions, and transition metal-catalyzed cross-coupling reactions. numberanalytics.com For instance, the benzofuran nucleus can be elaborated to construct hybrid molecules containing other heterocyclic rings such as piperazine (B1678402), imidazole, and tetrazole, which have shown significant biological activities. nih.govnih.gov The synthesis of such complex derivatives often involves a sequence of reactions, highlighting the role of the initial benzofuran compound as a crucial intermediate. nih.gov

Building Block for Polycyclic Aromatic Compounds

The aromatic nature of the benzofuran ring system makes it a suitable building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their oxygenated analogs (OPAHs). rsc.org Research into the formation of such compounds is critical for understanding combustion processes and for the development of new materials. rsc.org While specific studies detailing the direct conversion of 2-benzoyl-3-methyl-1-benzofuran to large PAHs are emerging, the general principle involves the annulation of additional aromatic rings onto the existing benzofuran core. nih.gov Methodologies such as radical cyclization cascades have been shown to be effective for constructing complex polycyclic benzofuran compounds. rsc.org

Potential in Materials Science and Optoelectronic Applications

The inherent photophysical properties and structural versatility of benzofuran derivatives, including 2-benzoyl-3-methyl-1-benzofuran, make them promising candidates for the development of advanced materials with tailored optical and electronic properties. nih.gov

Photophysical Properties (e.g., Fluorescence, Non-linear Optics)

Benzofuran derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.gov The presence of the benzoyl chromophore in 2-benzoyl-3-methyl-1-benzofuran suggests the potential for tunable light absorption and emission characteristics. The introduction of various donor and acceptor substituents on the benzofuran ring can significantly influence the absorption and fluorescence maxima. nih.gov For example, studies on related benzofuran derivatives have shown that the presence of electron-donating or electron-withdrawing groups can lead to batochromic (red) or hypsochromic (blue) shifts in their spectra. nih.gov Furthermore, the extended π-conjugation in these molecules can give rise to non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. epo.org

Development of Functional Materials (e.g., Polymers, Coatings)

The reactivity of the 2-benzoyl-3-methyl-1-benzofuran molecule allows for its incorporation into larger macromolecular structures, such as polymers and coatings. nih.govwuxibiology.com Benzofuran-containing polymers have been investigated for their thermal stability and potential use in various applications. researchgate.net The ability to functionalize the benzofuran ring system provides a means to tailor the properties of the resulting polymers, such as their solubility, processability, and optical characteristics. For instance, benzofuran derivatives have been utilized in the preparation of polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net

Catalytic and Supramolecular Chemistry Applications

The benzofuran scaffold is not only a building block but can also participate in and influence chemical reactions through catalytic and supramolecular interactions.

The development of efficient catalytic systems is a cornerstone of modern chemistry. nih.gov While direct catalytic applications of 2-benzoyl-3-methyl-1-benzofuran itself are not extensively documented, the synthesis of benzofuran derivatives often relies on various catalytic strategies, including the use of transition metals like palladium, copper, and nickel. acs.orgnih.gov These methodologies highlight the compatibility of the benzofuran core with catalytic processes. Furthermore, the structural motifs present in 2-benzoyl-3-methyl-1-benzofuran could be incorporated into larger ligand systems for metal catalysts, potentially influencing their catalytic activity and selectivity.

The ability of molecules to form ordered assemblies through non-covalent interactions is the focus of supramolecular chemistry. The planar aromatic structure and the presence of polar functional groups in 2-benzoyl-3-methyl-1-benzofuran suggest its potential to participate in supramolecular assembly through π-π stacking, hydrogen bonding, and other intermolecular forces. Such interactions are fundamental to the design of molecular crystals, liquid crystals, and other organized molecular systems.

Ligand Design for Metal Catalysis

The benzofuran core is a valuable structural motif for the design of ligands in metal-catalyzed reactions. Its utility stems from the presence of an oxygen heteroatom within the fused ring system and the delocalized π-electrons, which can coordinate with transition metal centers. The specific architecture of 2-benzoyl-3-methyl-1-benzofuran offers multiple potential binding sites, making it a versatile candidate for creating specialized ligands.

The primary coordination is often anticipated through the carbonyl oxygen of the benzoyl group at the C2 position. This oxygen atom acts as a Lewis base, capable of donating a lone pair of electrons to a metal center. Furthermore, the furan oxygen and the extended π-system of the benzofuran ring can participate in stabilizing the metal-ligand complex.

The efficacy of benzofuran derivatives in metal-catalyzed processes is well-documented, particularly in palladium-catalyzed reactions. nih.govunicatt.it While direct studies on 2-benzoyl-3-methyl-1-benzofuran as a ligand are not extensively reported, the successful functionalization of related benzofuran substrates in cross-coupling reactions implies a necessary interaction between the benzofuran moiety and the palladium catalyst. For instance, the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates demonstrates that the benzofuran ring system can effectively form an η³-(benzofuryl)methyl complex with palladium. nih.govunicatt.it The success of these reactions is highly dependent on the choice of ancillary phosphine (B1218219) ligands, which modulate the electronic properties and steric environment of the metal center. nih.gov This highlights the cooperative relationship between the metal, the ancillary ligand, and the benzofuran substrate, which itself acts as a temporary ligand during the catalytic cycle.

The table below summarizes catalyst systems that have been successfully employed in the functionalization of benzofuran derivatives, underscoring the scaffold's compatibility with transition metal catalysis.

| Catalyst System | Ligand | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Tsuji-Trost Reaction (N-nucleophile) | 87 | nih.gov |

| Pd₂(dba)₃ | dppe | Tsuji-Trost Reaction (N-nucleophile) | 60 | nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ | XPhos | Tsuji-Trost Reaction (S-nucleophile) | Up to 98 | nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ | XPhos | Tsuji-Trost Reaction (O-nucleophile) | Up to 99 | nih.gov |

Host-Guest Interactions and Recognition Studies

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule, driven by non-covalent interactions. The structural characteristics of 2-benzoyl-3-methyl-1-benzofuran make it an excellent candidate for participating in such supramolecular assemblies, both as a potential guest or as a component of a larger host system.

The molecule's rigid, planar, and aromatic benzofuran core is predisposed to forming stable π-π stacking interactions. These interactions are fundamental to molecular recognition and the self-assembly of complex architectures. Crystal structure analyses of closely related compounds provide direct evidence for the types of interactions the benzofuran scaffold can engage in. For example, the crystal structure of 2-methyl-3-phenylsulfinyl-1-benzofuran reveals that the packing is stabilized by π–π interactions between the furan and benzene (B151609) rings of adjacent molecules. nih.gov

The table below details the intermolecular interactions observed in a related benzofuran derivative, illustrating the potential of the 2-benzoyl-3-methyl-1-benzofuran scaffold in supramolecular chemistry.

| Interaction Type | Description | Geometric Parameter | Reference |

|---|---|---|---|

| π–π Interaction | Stacking between furan and benzene rings of neighboring molecules. | Centroid–centroid distance = 4.017 Å | nih.gov |

| Dihedral Angle | Angle between the phenyl ring and the benzofuran mean plane. | 78.76° | nih.gov |

| C—H⋯π Interaction | Intermolecular hydrogen bonding to the π-system. | Present in crystal structure. | nih.gov |

| C—H⋯O Interaction | Intermolecular hydrogen bonding to an oxygen atom. | Present in crystal structure. | nih.gov |

Structure Activity Relationship Sar and Rational Design of 2 Benzoyl 3 Methyl 1 Benzofuran Analogues

Systematic Modification Strategies and Their Impact on Molecular Properties

The biological activity of 2-benzoyl-3-methyl-1-benzofuran analogues can be significantly altered through systematic chemical modifications. These strategies are aimed at optimizing the compound's interaction with its biological target, thereby enhancing its therapeutic effects.

Substituent Effects on Electronic and Steric Parameters

The introduction of various substituents onto the benzofuran (B130515) core and the benzoyl moiety of 2-benzoyl-3-methyl-1-benzofuran derivatives has a profound impact on their electronic and steric properties, which in turn influences their biological activity.

The placement of methoxy (B1213986) groups on the benzofuran ring (Ring A) and the benzoyl ring (Ring B) has been shown to be a key determinant of affinity for adenosine (B11128) A1 and A2A receptors. nih.gov Specifically, disubstitution with methoxy groups at the C6 and C7 positions of the benzofuran ring, combined with a methoxy group at the meta (C3') position of the benzoyl ring, is advantageous for both A1 and A2A affinity and activity. nih.gov

Bromination of the methyl group at position 3 of the benzofuran ring is another critical modification. Bromoalkyl derivatives of benzofurans have demonstrated significant cytotoxicity. mdpi.com For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives leads to compounds with pro-oxidative and pro-apoptotic effects in cancer cells. mdpi.comnih.gov The presence of electron-donating methoxy groups on the benzene (B151609) ring can facilitate electrophilic substitution, leading to further bromination on the ring itself. mdpi.com

The nature and position of substituents can dictate the type of biological activity observed. For example, in a series of benzofuran derivatives, the presence of a CONH group was found to be essential for anticancer activity. nih.gov Furthermore, the addition of halogen-substituted rings has been reported to sometimes result in compounds with little to no cytotoxic activity. nih.gov

| Modification | Position | Effect on Properties | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| Methoxy (di-substitution) | C6, C7 of benzofuran ring | Alters electronic properties | Beneficial for adenosine A1 and A2A receptor affinity | nih.gov |

| Methoxy | C3' of benzoyl ring | Alters electronic properties | Beneficial for adenosine A1 and A2A receptor affinity | nih.gov |

| Bromine | Methyl group at C3 | Increases reactivity | Enhanced cytotoxicity, pro-oxidative and pro-apoptotic effects | mdpi.comnih.gov |

| Halogen-substituted rings | Varies | Alters electronic and steric profile | Can be detrimental to cytotoxicity | nih.gov |

| CONH group | Varies | Introduces hydrogen bonding capabilities | Necessary for certain anticancer activities | nih.gov |

Bioisosteric Replacements on the Benzofuran Core

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity. In the context of 2-benzoyl-3-methyl-1-benzofuran analogues, replacing the benzofuran core with other heterocyclic systems can lead to novel compounds with potentially enhanced therapeutic profiles.

For instance, the hybridization of the benzofuran scaffold with other pharmacologically active moieties like imidazole, quinazolinone, and piperazine (B1678402) has been explored to create molecules with desirable drug-like properties and cytotoxic effects. nih.govnih.gov The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic effect, combining the beneficial properties of both parent scaffolds. nih.gov

Computational Approaches to SAR and QSAR

Computational methods are invaluable tools in modern drug discovery, providing insights into the relationship between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For benzofuran derivatives, 2D- and 3D-QSAR models have been successfully developed. For example, a 2D-QSAR model was generated for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, which showed a significant correlation between the chemical structure and vasodilatory activity. mdpi.com This model, with a high R² value of 0.816, was able to predict the IC50 values of new compounds. mdpi.com Similarly, a 3D-QSAR model for benzofuran salicylic (B10762653) acid derivatives yielded a significant correlation (r² of 0.9146) for a training set of 27 compounds and showed excellent predictive power. nih.gov The development of such models often involves the use of algorithms like the support vector machine (SVM) and genetic algorithms (GA) for selecting the most relevant molecular descriptors. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in Compound Design

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in the early stages of drug discovery for selecting and optimizing lead compounds. LE measures the binding energy per heavy atom, while LipE relates the potency of a compound to its lipophilicity.